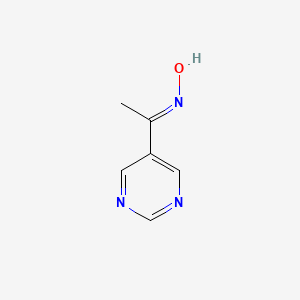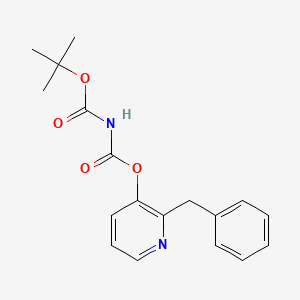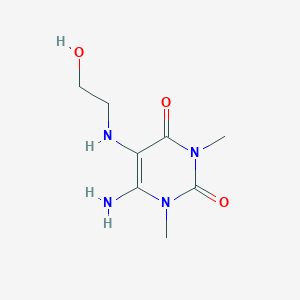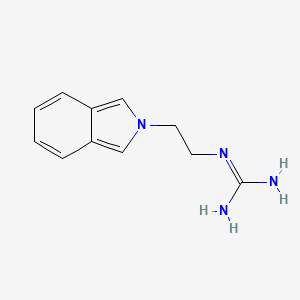
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride is an organic compound with the molecular formula C7H8BrClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride can be achieved through several methods. One common approach involves the bromination of 2-acetylpyridine, followed by amination. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst to introduce the bromine atom at the desired position on the pyridine ring. The subsequent amination step can be carried out using ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols. Substitution reactions result in the replacement of the bromine atom with the nucleophile .
Aplicaciones Científicas De Investigación
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The bromine atom and the amino group play crucial roles in binding to the active site of enzymes, modulating their activity. The exact pathways involved depend on the specific application and target enzyme .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Amino-5-bromopyridin-3-yl)ethanone
- 1-(2-Amino-6-chloropyridin-3-yl)ethanone
- 1-(2-Amino-5-methylpyridin-3-yl)ethanone
Uniqueness
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H8BrClN2O |
|---|---|
Peso molecular |
251.51 g/mol |
Nombre IUPAC |
2-amino-1-(6-bromopyridin-3-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O.ClH/c8-7-2-1-5(4-10-7)6(11)3-9;/h1-2,4H,3,9H2;1H |
Clave InChI |
JXBMVXFFWIHDTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)CN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)


![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)







![8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13098730.png)

